molecular formula C26H18N2O2S B2818893 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 307524-00-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No.: B2818893
CAS No.: 307524-00-1
M. Wt: 422.5
InChI Key: NKXIBZULEPHKNL-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a benzothiazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(18-9-8-12-20(17-18)30-19-10-2-1-3-11-19)27-22-14-5-4-13-21(22)26-28-23-15-6-7-16-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIBZULEPHKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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